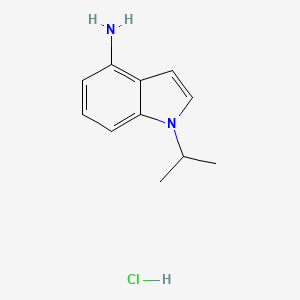

1-Propan-2-ylindol-4-amine;hydrochloride

Descripción

1-Propan-2-ylindol-4-amine; hydrochloride is an indole-derived amine salt characterized by a propan-2-yl (isopropyl) group attached to the indole ring at position 4, with an amine functional group protonated as a hydrochloride salt. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical formulations.

Propiedades

IUPAC Name |

1-propan-2-ylindol-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2.ClH/c1-8(2)13-7-6-9-10(12)4-3-5-11(9)13;/h3-8H,12H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUKAZEABTLQFGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=CC2=C(C=CC=C21)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Table 1: Analytical Performance of Hydrochloride Salts

These data suggest that hydrochloride salts generally exhibit robust linearity and precision in analytical methods, likely applicable to 1-propan-2-ylindol-4-amine; hydrochloride .

Binding and Pharmacokinetic Insights

highlights binding studies for dopamine hydrochloride and analogues, demonstrating that substituent polarity and aromaticity significantly influence receptor affinity . For example:

- Dopamine HCl : High aqueous solubility (~50 mg/mL) due to polar catechol group.

- Lipophilic analogues : Reduced solubility but enhanced blood-brain barrier penetration.

By analogy, the isopropyl group in 1-propan-2-ylindol-4-amine; hydrochloride may balance solubility (via HCl salt) and membrane permeability (via hydrophobic indole core), though specific data are needed .

Research Implications and Gaps

The comparison underscores the importance of substituent engineering in indole-based hydrochlorides. Key research gaps include:

Solubility and Stability: No direct data exist for the target compound; extrapolation from glucosamine HCl (Table 3 in ) suggests pH-dependent solubility .

Synthetic Routes : Methods for similar compounds (e.g., ’s methyl ester synthesis) could guide scalable production .

Pharmacological Screening : Indole derivatives in and show CNS activity, warranting targeted assays for the propan-2-yl variant .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.